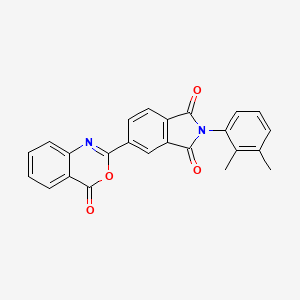![molecular formula C22H21Br2NO B11664151 (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11664151.png)
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 1-propylpiperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3Z,5E)-3,5-bis[(4-chlorophenyl)methylidene]-1-propylpiperidin-4-one
- (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one
- (3Z,5E)-3,5-bis[(4-methylphenyl)methylidene]-1-propylpiperidin-4-one
Uniqueness
The uniqueness of (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one lies in its bromophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs with different substituents. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21Br2NO |
|---|---|
Molecular Weight |
475.2 g/mol |
IUPAC Name |
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one |
InChI |
InChI=1S/C22H21Br2NO/c1-2-11-25-14-18(12-16-3-7-20(23)8-4-16)22(26)19(15-25)13-17-5-9-21(24)10-6-17/h3-10,12-13H,2,11,14-15H2,1H3/b18-12-,19-13+ |
InChI Key |
FGZSTVBADKWXAE-MGYAYREDSA-N |
Isomeric SMILES |
CCCN1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C\C3=CC=C(C=C3)Br)/C1 |
Canonical SMILES |
CCCN1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)

![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![N-[2-methyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpentanamide](/img/structure/B11664091.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)


![8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11664128.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11664132.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11664138.png)
![2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B11664150.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664157.png)
